2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate
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Overview
Description
2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate typically involves the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the pyrrolidine ring . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yields and enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems, which offer advantages in terms of scalability, efficiency, and sustainability. These systems can be optimized to produce the compound in high purity and yield, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways . The exact pathways involved depend on the context in which the compound is used, such as in a biological or chemical system .
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butyl) 3-methyl (2S,3R)-5-oxopyrrolidine-2,3-dicarboxylate: This compound has a similar structure but different stereochemistry, which can affect its reactivity and biological activity.
2-(Tert-butyl) 3-ethyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate: This compound has an ethyl group instead of a methyl group, which can influence its chemical properties and applications.
Uniqueness
2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and methyl groups.
Properties
Molecular Formula |
C11H17NO5 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)8-6(9(14)16-4)5-7(13)12-8/h6,8H,5H2,1-4H3,(H,12,13)/t6-,8-/m0/s1 |
InChI Key |
YRMCKQUTXZZMSE-XPUUQOCRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](CC(=O)N1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CC(=O)N1)C(=O)OC |
Origin of Product |
United States |
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